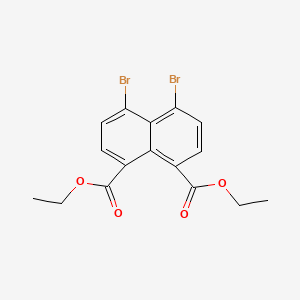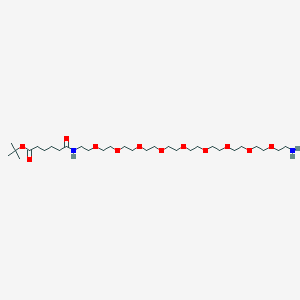
17-(amine-PEG9-ethylcarbamoyl)pentanoic t-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-(amine-PEG9-ethylcarbamoyl)pentanoic t-butyl ester: is a small molecule drug composed of several functional groups. It is commonly used in various scientific research applications due to its unique chemical properties and versatility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 17-(amine-PEG9-ethylcarbamoyl)pentanoic t-butyl ester typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the esterification of the compound with t-butyl ester .
Industrial Production Methods: : Industrial production methods for this compound are designed to ensure high purity and yield. These methods often involve optimized reaction conditions, such as controlled temperature and pH, to maximize the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: : 17-(amine-PEG9-ethylcarbamoyl)pentanoic t-butyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as amine, carbamoyl, and ester groups .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds .
Aplicaciones Científicas De Investigación
17-(amine-PEG9-ethylcarbamoyl)pentanoic t-butyl ester has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 17-(amine-PEG9-ethylcarbamoyl)pentanoic t-butyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to target molecules, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Comparison: : Compared to similar compounds, 17-(amine-PEG9-ethylcarbamoyl)pentanoic t-butyl ester is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable tool in various scientific research applications .
Propiedades
Fórmula molecular |
C30H60N2O12 |
|---|---|
Peso molecular |
640.8 g/mol |
Nombre IUPAC |
tert-butyl 6-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexanoate |
InChI |
InChI=1S/C30H60N2O12/c1-30(2,3)44-29(34)7-5-4-6-28(33)32-9-11-36-13-15-38-17-19-40-21-23-42-25-27-43-26-24-41-22-20-39-18-16-37-14-12-35-10-8-31/h4-27,31H2,1-3H3,(H,32,33) |
Clave InChI |
LOXAJNVSLQAAKH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


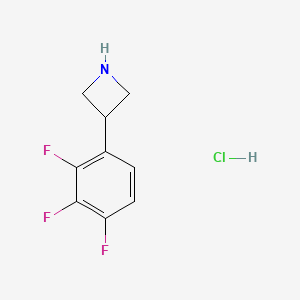
![7-Bromo-5-methylpyrido[3,2-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B13719128.png)
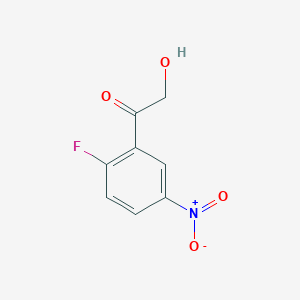
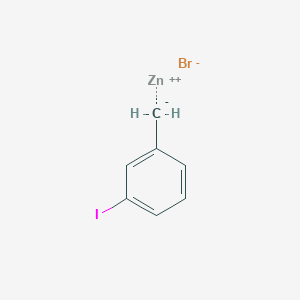
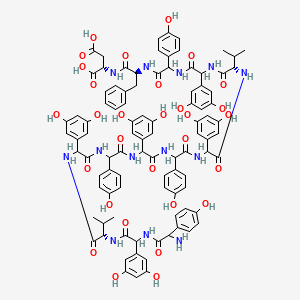
![2-(3,3-Difluoroacetonyl)-4-difluoromethyl-1H-benzo-[B]-1,4-diazepine](/img/structure/B13719158.png)
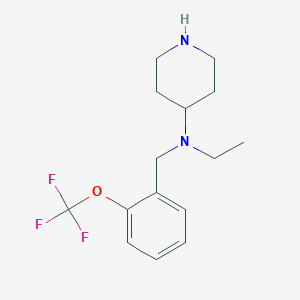

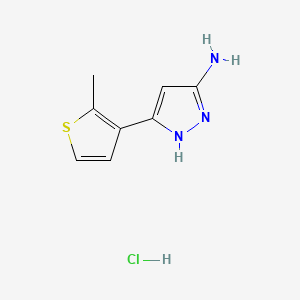
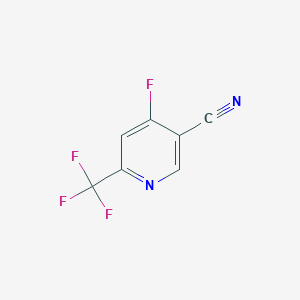
![5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine](/img/structure/B13719188.png)
